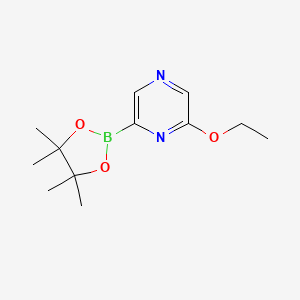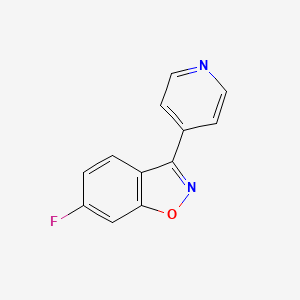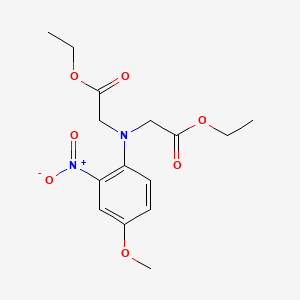![molecular formula C16H13ClN4 B13933426 n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the quinazoline moiety in this compound makes it a potential candidate for various medicinal and industrial applications.
Métodos De Preparación
The synthesis of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine typically involves the condensation of 3-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another anticancer quinazoline derivative.
Prazosin: A quinazoline derivative used to treat hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While similar compounds may share some properties, the specific structure of this compound can lead to distinct interactions and effects .
Propiedades
Fórmula molecular |
C16H13ClN4 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
N'-[2-(3-chlorophenyl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN4/c1-10(18)20-14-5-6-15-12(8-14)9-19-16(21-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,20) |
Clave InChI |
OLLKLDGQHBCKSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)


![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)

![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)




